molecular formula C17H27BrN2O B6118813 1-(5-bromo-2-methoxybenzyl)-4-(1-ethylpropyl)piperazine

1-(5-bromo-2-methoxybenzyl)-4-(1-ethylpropyl)piperazine

Cat. No.: B6118813
M. Wt: 355.3 g/mol
InChI Key: UKKHHTGNMLDCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-methoxybenzyl)-4-(1-ethylpropyl)piperazine, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to have a wide range of biological effects.

Mechanism of Action

The exact mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(1-ethylpropyl)piperazine is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease anxiety and depression-like behaviors in animal models. It has also been found to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, this compound has been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

1-(5-bromo-2-methoxybenzyl)-4-(1-ethylpropyl)piperazine has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action. It has also been shown to be selective for the 5-HT1B receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of this compound is its relatively low potency, which may require higher concentrations to elicit a response.

Future Directions

There are several potential future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-(1-ethylpropyl)piperazine. One area of interest is its potential use in the treatment of psychiatric disorders such as anxiety and depression. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of cancer and other diseases. Studies are needed to determine its effects on tumor growth and to evaluate its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(1-ethylpropyl)piperazine involves a series of chemical reactions starting with the reaction of 5-bromo-2-methoxybenzyl chloride with piperazine in the presence of a base. This is followed by the reaction of the resulting intermediate with 1-ethylpropylamine to yield the final product.

Scientific Research Applications

1-(5-bromo-2-methoxybenzyl)-4-(1-ethylpropyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have promising effects in the treatment of anxiety, depression, and other psychiatric disorders. It has also been studied for its potential use in the treatment of cancer and other diseases.

Properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-pentan-3-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BrN2O/c1-4-16(5-2)20-10-8-19(9-11-20)13-14-12-15(18)6-7-17(14)21-3/h6-7,12,16H,4-5,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKHHTGNMLDCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCN(CC1)CC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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